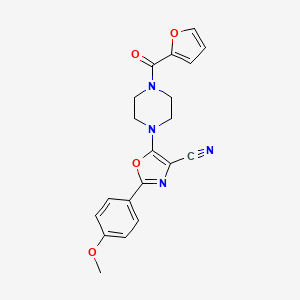

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a 4-methoxyphenyl group at position 2 and a piperazine moiety at position 3. This structural complexity positions the compound as a candidate for diverse applications, including medicinal chemistry and materials science.

The furan-2-carbonyl-piperazine substituent may facilitate binding to biological targets, as seen in structurally related GPR55 receptor antagonists .

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHAFRSERJOEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

Starting Materials: Furan-2-carboxylic acid and piperazine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

Product: 4-(Furan-2-carbonyl)piperazine.

-

Formation of the Oxazole Ring

Starting Materials: 4-(Furan-2-carbonyl)piperazine and 4-methoxybenzoyl chloride.

Reaction Conditions: The reaction is performed under reflux conditions in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).

Product: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Aqueous or organic solvent, room temperature or elevated temperatures.

Products: Oxidized derivatives of the furan and oxazole rings.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Organic solvent, low temperatures.

Products: Reduced forms of the carbonyl and nitrile groups.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Conditions: Organic solvent, room temperature or reflux.

Products: Substituted derivatives at the furan, piperazine, or oxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Solvents: Dichloromethane, DMF, acetonitrile.

Major Products

Oxidized Derivatives: Products with additional oxygen functionalities.

Reduced Derivatives: Products with reduced carbonyl and nitrile groups.

Substituted Derivatives: Products with new substituents on the furan, piperazine, or oxazole rings.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A study demonstrated that derivatives of piperazine-based compounds showed promising results against cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of furan and oxazole moieties has been linked to enhanced anticancer activity due to their ability to interact with cellular targets effectively .

Neuroprotective Effects

Emerging research suggests that compounds containing piperazine and furan rings may exhibit neuroprotective properties . These compounds can potentially modulate neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for these types of compounds .

Case Study 1: Antitumor Activity Assessment

In a recent study, derivatives related to this compound were synthesized and tested for their anticancer efficacy. The results indicated that certain modifications to the piperazine ring significantly enhanced the cytotoxicity against MCF-7 cells, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin. This highlights the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings suggested that these compounds could improve cognitive function and reduce neuroinflammation, which is critical in diseases such as Alzheimer’s. This opens avenues for further research into their potential as therapeutic agents in neurological disorders .

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Fluorophenyl Analogs

Compounds with fluorophenyl groups, such as 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile () and 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile (), demonstrate how halogen positioning affects molecular properties. Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to the methoxy group in the target compound. For example:

The methoxy group in the target compound likely improves solubility in polar solvents compared to fluorine-substituted analogs, which may exhibit stronger intermolecular interactions (e.g., halogen bonding) .

Heterocycle Core Modifications

Replacing the oxazole ring with pyrimidinone or pyrazinone moieties, as in 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (Compound 51, ), alters electronic and steric profiles. For instance, Compound 51’s pyrimidinone core may reduce rigidity, impacting its interaction with enzymes or receptors .

Piperazine Substituent Comparisons

The furan-2-carbonyl group on piperazine distinguishes the target compound from analogs with benzoyl or aryl-carbonyl substituents. For example:

- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6, ) features a quinoline-carbonyl group, which introduces extended conjugation and π-stacking capabilities.

- 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate () demonstrates how the furanoyl group participates in hydrogen bonding and ionic interactions in crystal packing, suggesting similar behavior in the target compound .

Physicochemical and Structural Properties

- Melting Points: Compounds with bulkier substituents (e.g., triazolyl-thiazole derivatives in ) exhibit higher melting points (>200°C) due to stronger intermolecular forces. The target compound’s methoxy and furanoyl groups may lower its melting point compared to halogenated analogs .

- Crystallography : Isostructural compounds () adopt planar conformations with slight deviations due to substituent sterics. The target compound’s oxazole and 4-methoxyphenyl groups likely enforce a near-planar geometry, similar to fluorophenyl analogs .

Biological Activity

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, piperazine moiety, oxazole, and a methoxyphenyl group. Its molecular formula is , reflecting its diverse functional groups that contribute to its biological activity.

1. Anti-Tubercular Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-tubercular properties. For instance, studies have shown that derivatives of piperazine and oxazole can inhibit the growth of Mycobacterium tuberculosis. Although specific data on the compound is limited, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

| Compound C | 40.32 | N/A |

2. Anti-Cancer Activity

The compound's structural characteristics suggest potential anti-cancer activity. Studies on similar oxazole derivatives indicate that they can induce apoptosis in cancer cell lines. For example, compounds with methoxy substitutions have shown enhanced cytotoxicity against various tumor cell lines, with IC50 values reported as low as 0.06 μM .

Table 2: Anti-Cancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 | 0.21 |

| Compound E | A2780 | 0.15 |

| Compound F | HepG2 | 0.41 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the furan and oxazole rings allows for potential interactions with DNA and enzymes such as topoisomerases, which are crucial in cancer therapy . Additionally, the piperazine moiety may enhance solubility and bioavailability, further improving therapeutic efficacy.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives based on the core structure of this compound. Notably:

- Synthesis : The synthesis typically involves cyclodehydration reactions followed by functional group modifications to enhance biological activity.

- Cytotoxicity Testing : Preliminary cytotoxicity tests reveal that many derivatives exhibit low toxicity towards normal cells (e.g., HEK-293), indicating a favorable therapeutic window .

Q & A

Q. What are the optimal synthetic routes for 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, and how can purity be validated?

- Methodological Answer: A reflux-based coupling reaction using 1-(4-methoxyphenyl)piperazine and an oxazole precursor in dichloromethane (DCM) with triethylamine (Et₃N) as a base is effective. Post-reaction, extract with DCM, dry over MgSO₄, and recrystallize from ethanol to achieve >80% yield . Validate purity via HPLC (≥97%) and melting point analysis (compare to literature values, e.g., 147–151°C for related oxazole intermediates) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer: Combine FT-IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹ for furan-2-carbonyl and oxazole groups) and ¹H/¹³C NMR (to resolve piperazine CH₂ groups at δ ~2.5–3.5 ppm and aromatic protons from 4-methoxyphenyl at δ ~6.8–7.5 ppm) . Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~433.15).

Advanced Research Questions

Q. How can contradictions in spectroscopic or synthetic yield data be systematically resolved?

- Methodological Answer: Cross-validate using multiple techniques:

- Contradictory melting points: Compare recrystallization solvents (e.g., EtOH vs. ether) and assess polymorphic forms via X-ray crystallography (as in related piperazine structures) .

- Low yields: Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to oxazole precursor) and reaction time (3–5 hours under reflux) . Use DOE (Design of Experiments) to isolate critical variables.

Q. What computational strategies are recommended to predict the compound’s pharmacological targets?

- Methodological Answer: Perform molecular docking against adenosine A2A receptors (a known target for piperazine derivatives) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability. Compare results to structurally similar antagonists like Prazosin, which shares the 2-furoyl-piperazine moiety .

Q. How can environmental fate studies be designed for this compound?

- Abiotic stability: Assess hydrolysis (pH 2–12 buffers, 25–50°C) and photodegradation (UV-Vis irradiation).

- Biotic transformation: Use soil microcosms or activated sludge to measure biodegradation (LC-MS/MS quantification).

- Ecotoxicity: Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.

Q. What advanced structural analysis methods resolve conformational flexibility in the piperazine moiety?

- Methodological Answer: Use X-ray crystallography (as applied to 4-(furan-2-carbonyl)piperazin-1-ium salts ) to determine chair vs. boat conformations. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to model puckering parameters and compare with experimental data .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.